Ethyl (2S)-2-hydroxy-3-methylbutanoate is an organic compound classified as an ethyl ester. It is primarily known for its presence in wine, where it plays a role in the complex aroma profile of the beverage. [, ] Specifically, it is considered a potential marker of lactic acid bacteria esterase activity. [] This compound exists as two enantiomers: (2R)-2-hydroxy-3-methylbutanoate and (2S)-2-hydroxy-3-methylbutanoate.
The sensory properties of Ethyl (2S)-2-hydroxy-3-methylbutanoate have been evaluated. [] Its detection threshold in water is estimated at 1.5 μg/L, while in red wine, it is significantly higher at 21 mg/L. [] Notably, sensory tests did not reveal significant differences between the R and S enantiomers at concentrations typically found in wines. []
The primary application of Ethyl (2S)-2-hydroxy-3-methylbutanoate research lies in understanding its contribution to the sensory profile of wine. [, ] Its presence, alongside its corresponding acid, provides insights into the activity of lactic acid bacteria during wine aging. [] Research indicates that it acts synergistically with other aroma compounds to enhance the fruity aroma perception in red wine. []
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